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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the brain penetrance and oral bioavailability of

NP10679, a selective, pH-sensitive GluN2B subunit-specific N-methyl-D-aspartate (NMDA)

receptor inhibitor. Detailed protocols for preclinical evaluation in mice are also outlined.

Introduction
NP10679 is a promising therapeutic candidate for neurological disorders associated with

excitotoxicity and ischemic events, such as stroke and subarachnoid hemorrhage.[1][2] Its

unique mechanism of action involves more potent inhibition of GluN2B-containing NMDA

receptors under acidic conditions, which are characteristic of ischemic brain tissue.[1][2] This

pH-sensitive property suggests a targeted effect in damaged brain regions while sparing

healthy tissue.[1][2] Key to its clinical potential are its ability to cross the blood-brain barrier and

its suitability for oral administration.[3][4][5]

Data Summary
The following tables summarize the key pharmacokinetic parameters of NP10679 related to

brain penetrance and oral bioavailability in mice.

Table 1: NP10679 Brain Penetrance Data in Mice
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Parameter Value Species Reference

Brain-to-Plasma Ratio

(steady state)
1.3 - 2.6 Mouse [1]

Plasma Protein

Binding
97.4% - 99.0%

Mouse, Rat, Dog,

Human
[1]

Table 2: NP10679 Oral Bioavailability Data in Mice

Parameter Value Species Route Reference

Oral

Bioavailability

(F%)

76% Mouse Oral [1]

Plasma Terminal

Half-life (t½)
7.06 hours Mouse Oral (10 mg/kg) [3]

Plasma Terminal

Half-life (t½)
8.56 hours Mouse

Intravenous (3

mg/kg)
[3]

Volume of

Distribution (Vd)
1.59 L/kg Mouse

Intravenous (3

mg/kg)
[3]

Clearance (CL) 2.44 mL/min/kg Mouse
Intravenous (3

mg/kg)
[3]

Signaling Pathway
NP10679 is a negative allosteric modulator of the NMDA receptor, specifically targeting the

GluN2B subunit. In ischemic conditions, excessive glutamate release leads to overactivation of

NMDA receptors, resulting in an influx of Ca²⁺ and subsequent excitotoxic neuronal death.

Tissue acidosis (a drop in pH) is a hallmark of ischemia. NP10679's inhibitory action is

enhanced at lower pH, allowing it to selectively dampen the excitotoxic signaling cascade in the

affected brain regions.
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NP10679 mechanism in ischemic conditions.

Experimental Protocols
The following are detailed protocols for assessing the brain penetrance and oral bioavailability

of NP10679 in a murine model. These protocols are based on established pharmacokinetic

study designs and specific data available for NP10679.

Protocol 1: Brain Penetrance Study in Mice
Objective: To determine the brain-to-plasma concentration ratio of NP10679 at a steady state.

Materials:

NP10679

Male C57BL/6 mice (8-10 weeks old)

Vehicle for drug administration (e.g., 5% DMSO, 40% PEG300, 55% sterile water)

Anesthesia (e.g., isoflurane)

Blood collection tubes (e.g., EDTA-coated)

Saline solution (for perfusion)
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Surgical tools for brain extraction

Homogenizer

Analytical equipment (LC-MS/MS)

Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing

Sample Collection

Sample Processing

Analysis

Administer NP10679 to mice
(e.g., intraperitoneal or oral)

to achieve steady state.

Anesthetize mice at
predetermined time points.

Collect blood via
cardiac puncture.

Perfuse brain with saline
to remove blood.

Centrifuge blood to
separate plasma.

Extract whole brain.

Homogenize brain tissue.

Quantify NP10679 concentration
in plasma and brain homogenate

using LC-MS/MS.

Calculate Brain-to-Plasma Ratio:
(Concentration in Brain) / (Concentration in Plasma)
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Experimental Groups

Blood Sampling

Data Analysis

Group 1: Intravenous (IV) Administration
(e.g., 3 mg/kg)

Collect serial blood samples at
multiple time points post-dose

(e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

Group 2: Oral (PO) Administration
(e.g., 10 mg/kg)

Quantify NP10679 concentration in plasma
for each time point using LC-MS/MS.

Calculate Pharmacokinetic (PK) Parameters:
- Area Under the Curve (AUC) for IV and PO

- Clearance (CL)
- Volume of Distribution (Vd)

Calculate Oral Bioavailability (F%):
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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